Nitrendipine Dipropyl Ester
Overview
Description
Nitrendipine Dipropyl Ester is a compound with the molecular formula C21H26N2O6 . It is also known by other names such as dipropyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate and LERCANIDIPINEIMPURITY2 .
Molecular Structure Analysis
The molecular structure of Nitrendipine Dipropyl Ester includes a dihydropyridine ring, which is a common feature in calcium channel blockers . The InChI string for this compound isInChI=1S/C21H26N2O6/c1-5-10-28-20(24)17-13(3)22-14(4)18(21(25)29-11-6-2)19(17)15-8-7-9-16(12-15)23(26)27/h7-9,12,19,22H,5-6,10-11H2,1-4H3
. Physical And Chemical Properties Analysis
Nitrendipine Dipropyl Ester has a molecular weight of 402.4 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 7 . The compound has a rotatable bond count of 9 . Its exact mass and monoisotopic mass are both 402.17908655 g/mol . The topological polar surface area of the compound is 110 Ų .Scientific Research Applications
Bioavailability Improvement Through Nanoparticle Delivery Systems
Nitrendipine, which has poor oral bioavailability due to first-pass metabolism, has been incorporated into solid lipid nanoparticles (SLNs) to enhance its bioavailability. Studies have shown that these SLNs, prepared using various lipids and surfactants, significantly improve the bioavailability of nitrendipine after intraduodenal administration in rats, suggesting a potential for SLNs in delivering lipophilic drugs like nitrendipine more effectively (Venishetty et al., 2007).
Pharmacokinetic Studies and Drug Delivery
Nitrendipine's pharmacokinetics and its distribution in tissues have been studied extensively. Research involving the administration of nitrendipine solid lipid nanoparticles in rats revealed changes in absorption, distribution, metabolism, and excretion, highlighting the importance of delivery method on the drug's overall efficacy and distribution in the body (Manjunath & Venkateswarlu, 2006).
Application in Calcium Channel Blockade
Nitrendipine is known for its ability to block calcium channels in cardiac and vascular smooth muscle. Detailed studies have elucidated its high-affinity binding to the inactivated state of the Ca2+ channel, providing insights into its mechanism of action in treating hypertension and potential applications in cardiovascular diseases (Bean, 1984).
Innovative Drug Formulation and Controlled Release Systems
Innovative drug delivery systems for nitrendipine have been developed to improve its dissolution rate and therapeutic efficacy. For instance, a novel pH-dependent gradient-release drug delivery system was designed to control the release rate of nitrendipine, ensuring efficient absorption in the appropriate region of the gut (Yang et al., 2004).
Pharmacodynamic Modeling and Simulation
The use of pharmacokinetic modeling and computer simulation has played a critical role in developing formulations for controlled release of nitrendipine. This approach allows for the identification of critical formulation parameters, optimizing the drug's effectiveness and efficiency (Grabnar et al., 1998).
Mechanism of Action
Target of Action
Nitrendipine Dipropyl Ester primarily targets the L-type calcium channels in the myocardial and vascular smooth muscle cells . These channels consist of four subunits (α1, α2/δ, γ, and β subunits), localized in the plasma membrane . The L-type calcium channels play a crucial role in regulating the influx of calcium ions, which is essential for muscle contraction.
Mode of Action
Nitrendipine Dipropyl Ester interacts with its targets by binding to the L-type calcium channels and blocking their activity . It inhibits the influx of extracellular calcium across the myocardial and vascular smooth muscle cell membranes possibly by deforming the channel, inhibiting ion-control gating mechanisms, and/or interfering with the release of calcium from the sarcoplasmic reticulum . This leads to a decrease in intracellular calcium, which inhibits the contractile processes of the myocardial smooth muscle cells .
Pharmacokinetics
Once ingested, Nitrendipine is absorbed by the gut and metabolized by the liver before it goes into the systemic circulation and reaches the cells of the smooth muscles and cardiac muscle cells . Nitrendipine is about 98% bound to plasma proteins, and its volume of distribution is 2 to 6 L/kg at steady-state . Despite complete absorption of the drug from the tablet, the bioavailability of the parent compound is around 21.2 ± 12.5% .
Action Environment
The action, efficacy, and stability of Nitrendipine Dipropyl Ester can be influenced by various environmental factors. For instance, the pH level of the gastrointestinal tract can affect the absorption of the drug. Additionally, factors such as liver function can impact the metabolism of the drug, thereby influencing its bioavailability and efficacy
Future Directions
While specific future directions for Nitrendipine Dipropyl Ester are not available, Nitrendipine, a related compound, continues to be used in the treatment of arterial hypertension . Research into improving the solubility and bioavailability of Nitrendipine through the development of nanoparticulate rapidly dissolving tablets has been conducted .
properties
IUPAC Name |
dipropyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O6/c1-5-10-28-20(24)17-13(3)22-14(4)18(21(25)29-11-6-2)19(17)15-8-7-9-16(12-15)23(26)27/h7-9,12,19,22H,5-6,10-11H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFFRNSYMIJOXTR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1=C(NC(=C(C1C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OCCC)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Nitrendipine Dipropyl Ester |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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